molecular formula C9H12F2O2 B2404278 2,2-Difluorospiro[2.5]octane-7-carboxylic acid CAS No. 2306264-35-5

2,2-Difluorospiro[2.5]octane-7-carboxylic acid

Cat. No. B2404278
CAS RN: 2306264-35-5
M. Wt: 190.19
InChI Key: NEHYRHUDECVMHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid is C9H12F2O2 . It has a molecular weight of 190.19 g/mol . The InChI code for this compound is 1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13) .

Scientific Research Applications

Supramolecular Aggregation

  • Hydroxycarboxylic Acid Derivatives : A study investigated the crystal structures of two hydroxycarboxylic acid derivatives, revealing how the conformation of the hydroxymethyl group influences the dimensionality of the supramolecular structures through hydrogen bonds (Foces-Foces et al., 2005).

Synthetic Chemistry

  • Perfluorobicyclic and Perfluoromonospiro Ethers Synthesis : Research presented a new method for synthesizing perfluorobicyclic and perfluoromonospiro ethers by electrochemically fluorinating cycloalkyl-substituted carboxylic acids. This included the production of novel perfluoro(2-oxabicyclo[3.3.0]octane) and perfluoro(7-oxabicyclo-[4.3.0]nonane) (Abe et al., 1983).
  • Electrochemical Fluorination of Ester Derivatives : Another study explored the electrochemical fluorination (ECF) of ester derivatives of oxolane-2-yl-carboxylic acid, leading to the production of various perfluorospiroethers and perfluoroacid fluorides (Takashi et al., 2005).

Material Science and Corrosion Inhibition

  • Spirocyclopropane Derivatives for Mild Steel Protection : Research focused on the use of spirocyclopropane derivatives as environmentally friendly substances for mild steel corrosion inhibition in acidic solutions. The study found these compounds to be effective inhibitors (Chafiq et al., 2020).

Other Relevant Studies

  • N-Hydroxyphthalimide Catalysis : A study on the catalytic oxidation of alcohols with molecular oxygen by N-hydroxyphthalimide combined with a Co species, demonstrating efficient conversion of primary alcohols to carboxylic acids (Iwahama et al., 2000).
  • Dipeptide Isosteres Synthesis : Research on the synthesis of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids (Guarna et al., 1999).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

2,2-difluorospiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYRHUDECVMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorospiro[2.5]octane-5-carboxylic acid

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